3-METHYL-3-HEPTENE

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

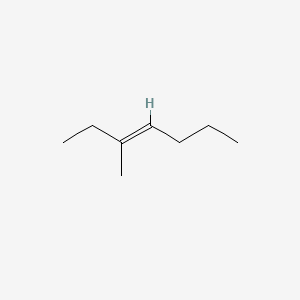

3-Methyl-3-heptene is an organic compound with the molecular formula C8H16. It is a branched alkene, characterized by a double bond between the third and fourth carbon atoms in the heptane chain, with a methyl group attached to the third carbon. This compound is also known by other names such as 3-Methyl-trans-3-heptene and (E)-3-Methylhept-3-ene .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

3-Methyl-3-heptene can be synthesized through various organic reactions. One common method involves the dehydration of 3-methyl-3-heptanol using an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, where the alcohol is heated with the acid to remove water and form the alkene.

Industrial Production Methods

In an industrial setting, this compound can be produced through catalytic dehydrogenation of 3-methylheptane. This process involves passing the alkane over a catalyst, such as platinum or palladium, at high temperatures to remove hydrogen and form the desired alkene .

Análisis De Reacciones Químicas

Types of Reactions

3-Methyl-3-heptene undergoes various chemical reactions typical of alkenes, including:

Oxidation: It can be oxidized to form epoxides or diols using reagents like peracids or osmium tetroxide.

Reduction: Hydrogenation of this compound in the presence of a catalyst like palladium on carbon can convert it to 3-methylheptane.

Substitution: Halogenation reactions, such as the addition of bromine, can occur across the double bond to form dibromo derivatives.

Common Reagents and Conditions

Oxidation: Peracids (e.g., m-chloroperbenzoic acid) or osmium tetroxide.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Bromine or chlorine in an inert solvent like carbon tetrachloride.

Major Products

Oxidation: Epoxides or diols.

Reduction: 3-Methylheptane.

Substitution: Dibromo or dichloro derivatives.

Aplicaciones Científicas De Investigación

Chemical Research Applications

1. Model Compound for Alkene Reactions

3-Methyl-3-heptene serves as a model compound in organic chemistry for studying alkene reactions and mechanisms. Its double bond allows researchers to investigate electrophilic addition, oxidation, and reduction reactions, providing insights into reaction pathways and kinetics.

2. Synthesis of Bioactive Molecules

The compound is utilized in the synthesis of biologically active molecules. It acts as a precursor in pharmaceutical chemistry, facilitating the development of drugs with specific therapeutic properties. Its reactivity enables the formation of complex structures through various synthetic routes.

3. Industrial Applications

In industrial settings, this compound is employed in the manufacture of specialty chemicals and polymers. Its role as an intermediate in organic synthesis allows for the production of various compounds used in consumer products, coatings, and adhesives.

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against several bacterial strains. Studies have shown that it disrupts microbial cell membranes, leading to cell death. This property makes it a candidate for developing new antimicrobial agents.

2. Cytotoxic Effects on Cancer Cells

In vitro studies demonstrate that this compound has cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The compound induces apoptosis in these cells through mechanisms involving oxidative stress and mitochondrial dysfunction.

Data Tables

| Activity Type | Effectiveness | Reference |

|---|---|---|

| Antimicrobial | Moderate | [Study on Antimicrobial Activity] |

| Cytotoxicity | High (MCF-7 cells) | [Study on Cancer Cell Lines] |

| Apoptosis Induction | Confirmed | [Study on Apoptosis Mechanisms] |

Case Studies

1. Study on Cancer Cell Lines

A study published in Phytochemistry evaluated the cytotoxic effects of several alkenes, including this compound, on human cancer cell lines such as MCF-7 and HepG2. The results indicated significant reductions in cell viability, suggesting its potential as an anticancer agent.

2. Antimicrobial Activity Investigation

Another investigation focused on the antimicrobial properties of various alkenes, where this compound was found effective against Staphylococcus aureus and Escherichia coli. The study concluded that the compound's hydrophobic nature facilitates interaction with bacterial membranes, leading to membrane disruption.

Mecanismo De Acción

The mechanism of action of 3-Methyl-3-heptene in chemical reactions involves the interaction of its double bond with various reagents. For example, in hydrogenation, the double bond interacts with hydrogen gas in the presence of a catalyst, leading to the addition of hydrogen atoms and the formation of a saturated alkane. The molecular targets and pathways involved depend on the specific reaction and reagents used .

Comparación Con Compuestos Similares

Similar Compounds

- 3-Methyl-trans-3-heptene

- (E)-3-Methylhept-3-ene

- 3-Methyl-cis-3-heptene

- (Z)-3-Methylhept-3-ene

- 2-Hexene, 2-ethyl

Uniqueness

3-Methyl-3-heptene is unique due to its specific structure, which includes a double bond at the third carbon and a methyl group also attached to the third carbon. This structure influences its reactivity and the types of reactions it can undergo compared to other similar alkenes .

Actividad Biológica

3-Methyl-3-heptene is an aliphatic hydrocarbon with the molecular formula C8H16. It is a branched-chain alkene that has garnered attention in various fields, including organic chemistry and biochemistry, due to its potential biological activities and applications. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

This compound is characterized by its double bond located on the third carbon of the heptane chain, which influences its reactivity and interactions with biological systems. The compound is primarily used as an intermediate in organic synthesis and has applications in the fragrance industry due to its pleasant odor profile.

Biological Activity Overview

Research indicates that aliphatic hydrocarbons like this compound may exhibit various biological activities, including antimicrobial properties, effects on cellular processes, and potential implications in drug design.

Cytotoxicity and Cellular Effects

The cytotoxic effects of aliphatic hydrocarbons have been studied extensively. Research indicates that these compounds can influence cell viability and proliferation.

- MTT Assay Findings : In studies assessing the cytotoxicity of various hydrocarbons, the MTT assay demonstrated varying degrees of cell viability reduction in cancer cell lines when exposed to different concentrations of alkenes. Although specific data for this compound is not extensively documented, related compounds show significant cytotoxic potential.

Data Table: Biological Activity Comparison

| Compound | Antimicrobial Activity | Cytotoxicity (IC50) | References |

|---|---|---|---|

| This compound | Potentially active | Not specified | , |

| 5-Methyl-2-heptene | Moderate | 200 µg/mL | |

| Octadecane | Low | 150 µg/mL | |

| Nonanal | High | 100 µg/mL |

The mechanism through which aliphatic hydrocarbons exert their biological effects often involves interactions with cellular membranes or enzymes. Hydrocarbons can disrupt membrane integrity or inhibit enzyme activity, leading to altered cellular functions.

- Membrane Disruption : Alkenes can integrate into lipid bilayers, potentially altering membrane fluidity and permeability.

- Enzyme Inhibition : Some studies suggest that hydrocarbons may inhibit key metabolic enzymes, impacting cellular respiration and energy production.

Propiedades

Número CAS |

7300-03-0 |

|---|---|

Fórmula molecular |

C8H16 |

Peso molecular |

112.21 g/mol |

Nombre IUPAC |

(E)-3-methylhept-3-ene |

InChI |

InChI=1S/C8H16/c1-4-6-7-8(3)5-2/h7H,4-6H2,1-3H3/b8-7+ |

Clave InChI |

AAUHUDBDDBJONC-BQYQJAHWSA-N |

SMILES |

CCCC=C(C)CC |

SMILES isomérico |

CCC/C=C(\C)/CC |

SMILES canónico |

CCCC=C(C)CC |

Key on ui other cas no. |

51886-28-3 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.